Ethyl 3-amino-5-(3-chlorophenyl)thiophene-2-carboxylate
Description
Properties
IUPAC Name |
ethyl 3-amino-5-(3-chlorophenyl)thiophene-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12ClNO2S/c1-2-17-13(16)12-10(15)7-11(18-12)8-4-3-5-9(14)6-8/h3-7H,2,15H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DMCPFFWUXAVYJB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C=C(S1)C2=CC(=CC=C2)Cl)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12ClNO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.76 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Ethyl 3-amino-5-(3-chlorophenyl)thiophene-2-carboxylate is a thiophene-based compound. Thiophene derivatives are known to exhibit a variety of biological effects and are considered potential targets for medicinal chemists. .
Mode of Action
They consolidate the ambident nucleophilicity of enamines and electrophilicity of enones. Each enaminone can be attacked by a given nucleophile at two sites, C-3 (the dialkylaminoethylene group) and C-1 (the carbonyl group), with the reactivity order C-3 > C-1. In addition, it can be attacked by an electrophile at C-2, oxygen, and/or nitrogen sites with reactivity order C-2 > N > O.
Biological Activity
Ethyl 3-amino-5-(3-chlorophenyl)thiophene-2-carboxylate is a thiophene-based compound that has garnered significant attention in medicinal chemistry due to its diverse biological activities. This article explores the compound's biological activity, including its mechanisms of action, pharmacological properties, and potential therapeutic applications.
Chemical Structure and Properties
- Molecular Formula : C13H12ClN O2S
- Molecular Weight : 281.76 g/mol
- Structural Features : The compound features a thiophene ring with an amino group at the 3-position, a carboxylate ester at the 2-position, and a chlorophenyl substituent at the 5-position. These structural elements contribute to its biological activity.
This compound exhibits its biological effects through various mechanisms:
- Target Interactions : The compound interacts with multiple biological targets, influencing various biochemical pathways. It has been shown to modulate enzyme activities and affect cell signaling pathways.
- Biochemical Pathways : Thiophene derivatives, including this compound, are known to influence pathways related to apoptosis, cell proliferation, and inflammation. They may act as inhibitors or activators of specific enzymes involved in these processes.
Biological Activities
The biological activities of this compound include:
-
Anticancer Activity :
- Studies indicate that thiophene derivatives can inhibit cancer cell proliferation. This compound has shown potential cytotoxic effects against various cancer cell lines, including MCF-7 (breast cancer) and HepG2 (liver cancer) cells .
- IC50 Values : In vitro studies have reported IC50 values indicating effective concentrations for inhibiting cell growth:
-
Antimicrobial Activity :
- The compound exhibits antimicrobial properties by inhibiting the growth of certain microbial species. This activity is attributed to its ability to disrupt microbial enzymatic functions.
-
Anti-inflammatory Effects :
- This compound has been implicated in anti-inflammatory mechanisms, potentially providing therapeutic benefits in inflammatory diseases.
Case Studies and Research Findings
Several studies have highlighted the biological activity of this compound:
Scientific Research Applications
Pharmaceutical Development
Key Intermediate in Drug Synthesis
Ethyl 3-amino-5-(3-chlorophenyl)thiophene-2-carboxylate plays a crucial role as an intermediate in the synthesis of novel therapeutic agents. It has been particularly noted for its efficacy in developing drugs targeting neurological disorders. Research indicates that compounds derived from this thiophene derivative can enhance drug efficacy and provide new avenues for treatment .
Case Study: Anticancer Activity
A study by Mohareb et al. (2016) investigated thiophene derivatives similar to this compound for their anticancer properties. The findings demonstrated significant anti-proliferative effects against various cancer cell lines, suggesting potential therapeutic applications in oncology .
Agricultural Chemistry
Development of Agrochemicals
This compound is utilized in the formulation of agrochemicals, offering effective pest control solutions while minimizing environmental impact compared to traditional pesticides. Its application in agricultural chemistry highlights its role in promoting sustainable farming practices .
Material Science
Advanced Material Synthesis
In material science, this compound is explored for its potential in creating advanced materials, including conductive polymers essential for electronic applications. The compound's unique properties make it suitable for developing innovative materials that could revolutionize electronics .
Biochemical Research
Investigating Enzyme Interactions
The compound is employed in biochemical studies to investigate enzyme interactions and metabolic pathways. Research utilizing this compound aids scientists in understanding complex biological systems and the mechanisms behind various metabolic processes .
Analytical Chemistry
Detection and Quantification Methods
In analytical chemistry, this compound is utilized to develop sensitive methods for detecting and quantifying thiophene derivatives. Its high specificity makes it valuable for various applications, including environmental monitoring and quality control in pharmaceuticals .
Summary Table of Applications
| Field | Application | Key Findings/Case Studies |
|---|---|---|
| Pharmaceutical | Key intermediate for drug synthesis | Significant anticancer activity observed (Mohareb et al., 2016) |
| Agricultural Chemistry | Development of eco-friendly agrochemicals | Effective pest control with reduced environmental impact |
| Material Science | Creation of conductive polymers | Potential applications in advanced electronics |
| Biochemical Research | Investigation of enzyme interactions | Aids understanding of metabolic pathways |
| Analytical Chemistry | Development of detection methods for thiophene derivatives | High sensitivity and specificity for various analytical applications |
Comparison with Similar Compounds
Substituent Type and Position
Halogen Substituents
- Ethyl 3-amino-5-(4-chlorophenyl)thiophene-2-carboxylate (CID 2118786): Molecular formula: C₁₃H₁₂ClNO₂S (identical to the 3-chloro analog). Used in synthesizing thieno[3,2-d]pyrimidin-4-one derivatives for antimicrobial applications .
- Ethyl 3-amino-5-(3-bromophenyl)thiophene-2-carboxylate (CAS: 1094398-56-7): Molecular weight: 326.21 g/mol (vs. 281.76 g/mol for 3-Cl). Bromine’s larger atomic radius and higher lipophilicity may enhance membrane permeability in biological systems .
Electron-Withdrawing Groups
- Ethyl 3-amino-5-(4-nitrophenyl)thiophene-2-carboxylate (CAS: 910077-00-8): The nitro group introduces strong electron-withdrawing effects, reducing electron density on the thiophene ring. This alters reactivity in cyclization reactions, favoring nucleophilic attacks .
- Ethyl 3-amino-5-(trifluoromethyl)thiophene-2-carboxylate: The CF₃ group increases metabolic stability and bioavailability, making it a candidate for anticancer agents .
Alkyl Substituents
- Ethyl 3-amino-5-(3-methylphenyl)thiophene-2-carboxylate (CAS: 1019012-08-8): Methyl groups enhance hydrophobicity, improving solubility in organic solvents. This derivative is used in dyeing polyester fibers due to its nonpolar interactions .
Ester Group Variations
- Methyl 3-amino-5-(3-methoxyphenyl)thiophene-2-carboxylate: The methyl ester (vs. ethyl) shortens the alkyl chain, reducing steric hindrance and accelerating hydrolysis in aqueous environments. This compound is a precursor for thieno[3,2-d]pyrimidin-4-one derivatives .
- Ethyl 3-amino-4-(isopropylsulfonyl)-5-(methylthio)thiophene-2-carboxylate: Sulfonyl and methylthio groups introduce steric bulk and electron-withdrawing effects, altering reactivity in cyclocondensation reactions. Demonstrated antimicrobial activity against E. coli and S. aureus .
Preparation Methods
Synthesis of the Thiophene Core
a. Cyclization of Ethylcyanoacetate with Ketones and Sulfur
A common starting point involves the cyclization of ethylcyanoacetate with appropriate ketones in the presence of elemental sulfur and a base, leading to substituted ethyl thiophenes. This method was detailed in a study where ethylcyanoacetate (0.1 mol) and a ketone (0.1 mol) were dissolved in absolute ethanol, with sulfur powder and a base added. The mixture was heated at 55–65°C for 2 hours, then cooled to precipitate the thiophene derivative, which was purified via recrystallization.
b. Synthesis of 2-Aminothiophenes from 3-Oxotetrahydrothiophenes
Another approach involves reacting 3-oxotetrahydrothiophenes with hydroxylamine derivatives to produce 3-aminothiophenes. This process can be executed in a single step by reacting the oxotetrahydrothiophene with an acid-addition salt of hydroxylamine in a polar inert solvent, at temperatures ranging from 0°C to 200°C, avoiding the lengthy multi-step procedures previously used.
Introduction of the Amino Group at the 3-Position
The amino group at the 3-position can be introduced via nucleophilic substitution or reduction of nitro precursors. A notable method involves nitration followed by reduction, or direct amino substitution using diazotization reactions under controlled conditions. For example, the synthesis of 3-amino-2-thenoates involves diazotization of the corresponding amines, followed by coupling with thiophene derivatives.
b. Substituting the 5-Position with Chlorophenyl Group
The chlorophenyl group at the 5-position is typically introduced via electrophilic aromatic substitution or cross-coupling reactions. The synthesis of methyl 3-chloro-5-phenylthiophene-2-carboxylates involved a Suzuki or Stille coupling, where the appropriate halogenated thiophene derivative reacts with phenylboronic acid or organostannanes in the presence of a palladium catalyst.
Esterification and Final Functionalization
The ester group, ethyl in this case, is introduced during the initial cyclization or by esterification of the carboxylic acid intermediate. Standard esterification involves refluxing the carboxylic acid with ethanol in the presence of sulfuric acid as a catalyst.
Data Table Summarizing Preparation Methods
Research Findings and Notes
The initial thiophene core is most efficiently synthesized via cyclization of ethylcyanoacetate with ketones, sulfur, and base, offering high yields and purity.
Amino substitution at the 3-position can be achieved directly from 3-oxotetrahydrothiophenes, simplifying the traditional multi-step process.
The aryl substitution at the 5-position, specifically with chlorophenyl groups, is best accomplished through palladium-catalyzed cross-coupling reactions, providing regioselectivity and functional group tolerance.
Ester groups are introduced during initial cyclization or via esterification of the carboxylic acid intermediate, which is a standard and reliable step.
The synthesis of Ethyl 3-amino-5-(3-chlorophenyl)thiophene-2-carboxylate is well-documented, with key steps involving the formation of the thiophene ring through cyclization, subsequent amino group introduction via nucleophilic substitution or reduction, and aryl substitution through cross-coupling reactions. These methods are supported by robust research findings and can be optimized based on available reagents and desired yields.
Q & A
Q. What are the optimized synthetic routes for Ethyl 3-amino-5-(3-chlorophenyl)thiophene-2-carboxylate, and how do substituent positions influence reaction efficiency?
Methodological Answer: The synthesis typically involves:
Esterification : Reacting 3-amino-5-(3-chlorophenyl)thiophene-2-carboxylic acid with ethanol under HCl catalysis. Saturation with dry HCl and reflux for 2–6 hours ensures complete conversion .
Substituent Effects : The 3-chlorophenyl group may alter reaction kinetics compared to 4-chlorophenyl analogs due to steric and electronic differences. For example, meta-substitution (3-chloro) can reduce steric hindrance during cyclization compared to para-substitution (4-chloro), potentially improving yields .
Purification : Flash chromatography (e.g., ethyl acetate/petroleum ether, 3:7 v/v) or recrystallization from ethanol is used to isolate the product .
Q. How is the compound structurally characterized, and what analytical techniques are critical for validation?
Methodological Answer: Key techniques include:
- 1H-NMR : Identifies protons on the thiophene ring (e.g., δ 6.74 ppm for the thiophene proton) and substituents (e.g., δ 1.36 ppm for ethyl CH3) .
- Mass Spectrometry (ESI) : Confirms molecular ion peaks (e.g., [M+H]+ at m/z 297.5) .
- X-ray Crystallography : Resolves crystal packing and planar geometry using SHELX software (e.g., monoclinic P2₁/c space group with a dihedral angle of 2.0° between thiophene and ester groups) .
- IR Spectroscopy : Detects NH₂ stretching (~3400 cm⁻¹) and ester C=O (~1700 cm⁻¹) .
Advanced Research Questions
Q. How can researchers design derivatives of this compound for structure-activity relationship (SAR) studies?
Methodological Answer: Derivatization strategies include:
- Isothiocyanate Formation : React the amino group with thiophosgene in dry chloroform under reflux to introduce a reactive isothiocyanate group for further coupling .
- Cyclization Reactions : Use hydrazine hydrate or triethyl orthoformate to generate pyrimidine or triazolopyrimidine derivatives, enhancing pharmacological potential .
- Microwave-Assisted Synthesis : Accelerate reactions (e.g., with ethyl bromoacetate) to reduce time and improve regioselectivity .
Q. What experimental models are suitable for evaluating its biological activity, such as antimicrotubule effects?
Methodological Answer:
- Tubulin Polymerization Assays : Monitor inhibition using fluorescence-based assays with purified tubulin. Compare IC₅₀ values to colchicine as a positive control .
- Cell Viability Assays : Test cytotoxicity in cancer cell lines (e.g., MCF-7, HeLa) via MTT or ATP-luminescence assays. Dose-response curves (0.1–100 µM) identify potency .
- Molecular Docking : Simulate binding to tubulin’s colchicine site using AutoDock Vina. Validate interactions with key residues (e.g., β-tubulin Thr179) .
Q. How can researchers resolve contradictions in spectral data or crystallographic results across studies?
Methodological Answer:
- Cross-Validation : Compare NMR and MS data with synthetic intermediates to confirm absence of impurities (e.g., unreacted starting material) .
- Crystallographic Refinement : Use SHELXL for high-resolution data (R-factor < 0.05) to minimize model bias. Check for hydrogen bonding (e.g., S–H···O interactions at 2.55 Å) that may explain packing variations .
- Dynamic NMR : Resolve tautomerism or conformational flexibility in solution that may cause spectral discrepancies .
Methodological and Safety Considerations
Q. What protocols ensure purity and stability during large-scale synthesis?
Methodological Answer:
- HPLC Purity Checks : Use C18 columns with acetonitrile/water gradients (≥98% purity threshold) .
- Storage Conditions : Store at –20°C under nitrogen to prevent ester hydrolysis or oxidation .
- Stability Monitoring : Conduct accelerated degradation studies (40°C/75% RH for 4 weeks) with LC-MS to track decomposition products .
Q. What safety protocols are critical when handling thiophosgene or other reactive intermediates?
Methodological Answer:
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
